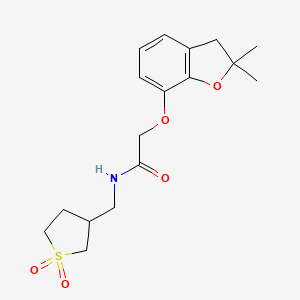

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)acetamide

Description

2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)acetamide is an acetamide derivative featuring a 2,2-dimethyl-2,3-dihydrobenzofuran core linked via an ether-oxygen to an acetamide group. The N-substituent comprises a tetrahydrothiophene sulfone (1,1-dioxidotetrahydrothiophen-3-yl)methyl moiety, which introduces sulfone functionality.

Properties

IUPAC Name |

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[(1,1-dioxothiolan-3-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO5S/c1-17(2)8-13-4-3-5-14(16(13)23-17)22-10-15(19)18-9-12-6-7-24(20,21)11-12/h3-5,12H,6-11H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMMGDARNVHJRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC3CCS(=O)(=O)C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, biological mechanisms, and relevant case studies.

Structural Characteristics

This compound features a benzofuran moiety linked to a thiophene-derived amide , which contributes to its unique pharmacological properties. The molecular formula is with a molecular weight of approximately 236.27 g/mol . The presence of both benzofuran and thiophene rings suggests diverse interactions within biological systems.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the benzofuran structure followed by the introduction of the thiophene group and the acetamide functionality. Common reagents used in these reactions include various solvents and catalysts optimized for high yield and purity.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of indoleamine 2,3-dioxygenase (IDO) . IDO is an enzyme involved in the regulation of immune responses and is implicated in cancer progression. Inhibition of IDO can enhance anti-tumor immunity and improve the efficacy of cancer therapies.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within immune pathways. By inhibiting IDO, it may lead to increased levels of tryptophan and reduced production of kynurenine, thereby enhancing T-cell responses against tumors.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds structurally similar to this compound:

-

Inhibition of IDO Activity :

- A study demonstrated that derivatives with similar structures significantly inhibited IDO activity in vitro, leading to enhanced T-cell proliferation and cytokine production in co-culture systems with tumor cells .

-

Anti-Cancer Properties :

- Another research highlighted that compounds containing benzofuran moieties exhibited cytotoxic effects on various cancer cell lines through apoptosis induction .

- Immunomodulatory Effects :

Data Table: Biological Activities of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Compound A | Benzofuran | IDO inhibitor; anti-cancer |

| Compound B | Thiophene | Immunomodulatory; enhances T-cell activity |

| Compound C | Hydroxyacetimidamide | Anti-inflammatory; enzyme inhibition |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The target compound’s closest structural analogs include:

*Note: The target compound’s molecular formula is inferred as ~C19H24NO5S based on structural components.

Key Observations:

- Core Structure : All analogs share the acetamide backbone, but substituents dictate functionality. The target compound and incorporate sulfone/sulfonyl groups, which may enhance oxidative stability compared to chlorinated analogs like alachlor .

- Bioactivity: Chlorinated acetamides (e.g., alachlor) act as herbicides by inhibiting very-long-chain fatty acid synthesis.

- Solubility : The sulfone group in the target compound and increases polarity, likely improving water solubility relative to lipophilic o-tolyl or benzothiazol derivatives .

Research Findings and Hypotheses

Metabolic Stability

Sulfone-containing compounds (e.g., the target and ) exhibit resistance to cytochrome P450-mediated degradation compared to chlorinated analogs, as sulfones are less reactive toward nucleophilic substitution . This property could prolong half-life in biological systems.

Binding Affinity

The 2,2-dimethyl-2,3-dihydrobenzofuran moiety in the target and may enhance binding to hydrophobic enzyme pockets, similar to benzothiazol in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.